molecular formula C8H7ClN2 B2460021 7-Chloro-3-methyl-1H-indazole CAS No. 1378582-62-7

7-Chloro-3-methyl-1H-indazole

Cat. No. B2460021
CAS RN: 1378582-62-7
M. Wt: 166.61
InChI Key: FHRCFSYJFZVAMP-UHFFFAOYSA-N
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Description

7-Chloro-3-methyl-1H-indazole is a type of indazole, which is a heterocyclic aromatic organic compound. Indazole-containing compounds have a wide variety of medicinal applications such as antihypertensive, anticancer, antidepressant, anti-inflammatory, and antibacterial agents . 7-Methyl-1H-indazole can be used for the synthesis of 2-[(Heteroaryl)methyl]imidazolines, having activities at α1- and α2-adrenoceptors .


Synthesis Analysis

The synthesis of 1H- and 2H-indazoles has been summarized in recent studies. The strategies include transition metal catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds without catalyst and solvent from 2-azidobenzaldehydes and amines .


Chemical Reactions Analysis

A new practical synthesis of 1H-indazole has been presented in recent studies. A previous mechanism for the cyclization step is proved to be nonfeasible and a hydrogen bond propelled mechanism is proposed. The new mechanism is suitable for similar cyclization, and a new reaction is predicted .

Scientific Research Applications

Crystal Structure and Supramolecular Interactions

7-Chloro-3-methyl-1H-indazole has been studied for its structural properties. For instance, Teichert et al. (2007) investigated the structures of various NH-indazoles, including 3-methyl-1H-indazole, using X-ray crystallography and magnetic resonance spectroscopy. They observed that in crystal form, 3-methyl-1H-indazole forms hydrogen-bonded dimers, while other variants crystallize as catemers, showcasing the diverse structural formations possible within this class of compounds (Teichert et al., 2007).

Antimicrobial and Antifungal Properties

Panda et al. (2022) discussed the antimicrobial and antifungal properties of indazole compounds. They noted that indazole and its derivatives, including variations like this compound, show significant biological activities such as antimicrobial and anti-inflammatory effects. This is attributed to the electron-rich portions of these compounds, which contribute to their bioactive properties (Panda et al., 2022).

Safety and Hazards

The safety data sheet for a similar compound, 3-Chloro-1H-indazole, indicates that it causes skin irritation, serious eye irritation, and may cause respiratory irritation. It is recommended to use only outdoors or in a well-ventilated area, avoid breathing dust/fume/gas/mist/vapors/spray, and wear protective gloves/protective clothing/eye protection/face protection .

Future Directions

Indazole-containing derivatives have gained considerable attention in the field of medicinal chemistry due to their wide variety of medicinal applications. Much effort has been spent in recent years to develop synthetic approaches to indazoles . Therefore, the medicinal properties of indazole, including 7-Chloro-3-methyl-1H-indazole, have to be explored in the near future for the treatment of various pathological conditions .

properties

IUPAC Name

7-chloro-3-methyl-2H-indazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7ClN2/c1-5-6-3-2-4-7(9)8(6)11-10-5/h2-4H,1H3,(H,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHRCFSYJFZVAMP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C=CC=C(C2=NN1)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7ClN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

166.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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